2,4-Dibromoquinoline-3-carboxaldehyde
CAS No.: 532392-87-3
Cat. No.: VC18427776
Molecular Formula: C10H5Br2NO
Molecular Weight: 314.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 532392-87-3 |
---|---|
Molecular Formula | C10H5Br2NO |
Molecular Weight | 314.96 g/mol |
IUPAC Name | 2,4-dibromoquinoline-3-carbaldehyde |
Standard InChI | InChI=1S/C10H5Br2NO/c11-9-6-3-1-2-4-8(6)13-10(12)7(9)5-14/h1-5H |
Standard InChI Key | PSSFBANKPZRHIQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=N2)Br)C=O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2,4-Dibromoquinoline-3-carboxaldehyde belongs to the quinoline family, a class of bicyclic compounds featuring a benzene ring fused to a pyridine moiety. The compound’s structure (Figure 1) is defined by bromine substituents at the 2- and 4-positions of the quinoline core and a formyl group (-CHO) at the 3-position. This arrangement creates distinct electronic effects: the electron-withdrawing bromine atoms deactivate the aromatic ring, while the aldehyde group introduces a reactive site for further functionalization .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 314.96 g/mol |
Exact Mass | 312.874 g/mol |
Topological Polar Surface Area | 29.96 Ų |
LogP (Octanol-Water) | 3.57 |
The high logP value indicates significant lipophilicity, which influences its solubility and membrane permeability in biological systems .
Synthesis and Reaction Pathways
Comins’ Method for Regioselective Bromination
The seminal synthesis of 2,4-dibromoquinoline-3-carboxaldehyde was reported by Nolan and Comins in 2003 . Their approach leverages directed ortho-lithiation to achieve regioselective bromination of quinoline-3-carboxaldehyde precursors. The reaction sequence involves:
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Lithiation of Quinoline-3-carboxaldehyde: Treatment with lithium diisopropylamide (LDA) at -78°C generates a lithiated intermediate at the 4-position.
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Bromine Quenching: Sequential addition of bromine sources (e.g., or -bromosuccinimide) introduces bromine atoms at the 2- and 4-positions.
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Oxidation to Aldehyde: The carboxaldehyde group is retained via careful control of reaction conditions to prevent over-oxidation.
This method yields the target compound in 76% purity, with byproducts arising from competing halogen dance reactions .
Table 2: Optimization of Bromination Conditions
Entry | Brominating Agent | Temperature (°C) | Yield (%) |
---|---|---|---|
1 | -78 | 67 | |
2 | 0 | 54 | |
3 | 25 | 42 |
NBS: N-Bromosuccinimide; DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin
Halogen Dance and Lithium Migration Phenomena
Unexpected side reactions, termed "halogen dance" and "lithium migration," were observed during attempts to functionalize related dibromopyridines . These processes involve the transposition of bromine atoms or lithium ions across the aromatic ring, leading to regioisomeric byproducts. For instance, lithiation of 2,5-dibromopyridine at -78°C in toluene resulted in a 4-lithio intermediate, which upon quenching with electrophiles yielded C-4 substituted products—a breakthrough for accessing previously inaccessible derivatives .
Reactivity and Functionalization
Cross-Coupling Reactions
The bromine atoms at the 2- and 4-positions serve as handles for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura couplings with arylboronic acids and Stille couplings with stannanes have been employed to introduce aryl, heteroaryl, and alkenyl groups . For example:
These reactions proceed with >80% efficiency when using tetrakis(triphenylphosphine)palladium(0) as the catalyst .
Aldehyde-Directed Transformations
The carboxaldehyde group participates in condensation reactions, forming Schiff bases with amines or hydrazines. These intermediates are pivotal in constructing fused heterocycles, such as quinazolinones and pyridopyrimidines, which exhibit anticancer and antimicrobial activities .
Applications in Medicinal Chemistry
Camptothecin Analog Synthesis
2,4-Dibromoquinoline-3-carboxaldehyde is a key intermediate in the Comins group’s synthesis of 14-isoazacamptothecin, a camptothecin analog with enhanced topoisomerase I inhibition . The quinoline core serves as the AB ring fragment, which is coupled to a DE ring fragment via Heck or Suzuki reactions to assemble the pentacyclic scaffold.
Table 3: Biological Activity of Camptothecin Analogs
Compound | IC (nM) | Target |
---|---|---|
Camptothecin | 10 | Topoisomerase I |
14-Isoazacamptothecin | 8 | Topoisomerase I |
SN-38 (Irinotecan metabolite) | 15 | Topoisomerase I |
Antiviral and Antiparasitic Agents
Quinoline derivatives bearing bromine and aldehyde substituents have shown promise against HIV-1 and Plasmodium falciparum. The aldehyde group chelates metal ions in viral proteases, while bromine atoms enhance binding to hydrophobic pockets .
Future Directions
Development of Greener Synthetic Routes
Current methods rely on cryogenic conditions and stoichiometric lithiation reagents. Transitioning to catalytic bromination or electrochemical methods could reduce waste and improve scalability.
Exploration of Materials Science Applications
The electron-deficient quinoline core makes this compound a candidate for organic semiconductors and light-emitting diodes (OLEDs). Functionalization with electron-donating groups could tune its optoelectronic properties.
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